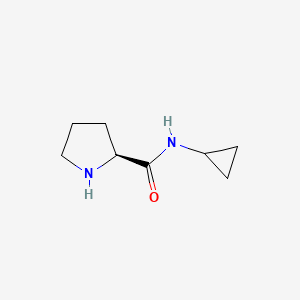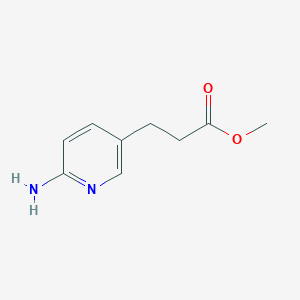
Methyl 3-(6-aminopyridin-3-yl)propanoate
Vue d'ensemble
Description
“Methyl 3-(6-aminopyridin-3-yl)propanoate” is a chemical compound with the formula C9H12N2O2 . It is used in scientific research and has diverse applications, such as drug development and catalysis, due to its unique properties.
Synthesis Analysis
The synthesis of “this compound” involves several steps. In one experiment, the compound was synthesized by adding 2-nitrobenzenesulfonyl chloride to a solution of “this compound” in pyridine. The mixture was stirred at room temperature for 16 hours, after which water was added, and the mixture was extracted with ethyl acetate .Molecular Structure Analysis
The molecular structure of “this compound” is characterized by a pyridine ring attached to a propanoate group. The compound has a molecular weight of 180.21 .Chemical Reactions Analysis
“this compound” can undergo various chemical reactions. For instance, it can react with hydrogen in the presence of palladium on activated carbon to yield a new compound .Physical And Chemical Properties Analysis
“this compound” is a compound with a molecular weight of 180.20. It is stored at room temperature and is in the form of an oil .Applications De Recherche Scientifique
Synthesis of Novel Light Stabilizers
Research into the synthesis of new light stabilizers has explored the use of compounds structurally related to Methyl 3-(6-aminopyridin-3-yl)propanoate. One example is the development of a polymeric hindered amines light stabilizer, dodecyl 3-(2,2,6,6-tetramethylpiperidin-4-yl-amino) propanoate, which was prepared through a series of chemical reactions involving similar compounds (Deng Yi, 2008).
Development of Pharmaceutical Intermediates
This compound derivatives have been utilized in the synthesis of various pharmaceutical intermediates. For instance, certain diazaindenes were treated to produce aminopyridyl ketones or aminopyridine carboxylic acids, which were then used as intermediates in further chemical synthesis (B. Clark & J. Parrick, 1974).
Exploration in Organometallic Chemistry
In organometallic chemistry, researchers have synthesized planar chiral (η6-arene)Cr(CO)3 containing carboxylic acid derivatives. These derivatives, including methyl/tert-butyl-3-(1,2,3,4-tetrahydro-1-methyl-2-oxonaphthalen-1-yl)propanoate, demonstrate the potential for use as isosteric substitutes in drug candidates (M. Patra, K. Merz, & N. Metzler‐Nolte, 2012).
Application in Anticonvulsant and Antinociceptive Drugs
Compounds structurally related to this compound have been explored for their potential in developing hybrid anticonvulsant drugs. These hybrid molecules combine chemical fragments from well-known antiepileptic drugs (K. Kamiński et al., 2016).
Biocatalysis in Pharmaceutical Manufacturing
This compound derivatives have been used in biocatalysis processes for pharmaceutical manufacturing. For example, Methylobacterium Y1-6 was used to catalyze the hydrolytic reaction of substrates containing 3-amino-3-phenyl-propanoate ester, contributing to the production of pharmaceutical intermediates (Yi Li et al., 2013).
Chemical Stability and Synthesis Optimization
Researchers have also focused on optimizing the synthesis and assessing the chemical stability of compounds related to this compound. Such efforts are crucial in the development of efficient and stable pharmaceutical compounds (M. Betti et al., 2019).
Mécanisme D'action
While the specific mechanism of action of “Methyl 3-(6-aminopyridin-3-yl)propanoate” is not mentioned in the search results, aminopyridines, a class of compounds to which it belongs, have been found to be potent mechanism-based inhibitors of myeloperoxidase (MPO), an enzyme linked to oxidative stress and damage in many inflammatory states .
Safety and Hazards
Analyse Biochimique
Biochemical Properties
Aminopyridines, a class of compounds to which it belongs, have been found to inhibit myeloperoxidase (MPO), a leukocyte-derived redox enzyme linked to oxidative stress and damage in many inflammatory states
Cellular Effects
Related aminopyridines have been shown to inhibit MPO activity in human plasma and block MPO-dependent vasomotor dysfunction ex vivo in rat aortic rings
Molecular Mechanism
Related aminopyridines have been found to inhibit MPO, suggesting that Methyl 3-(6-aminopyridin-3-yl)propanoate may exert its effects at the molecular level through similar mechanisms . These could include binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.
Propriétés
IUPAC Name |
methyl 3-(6-aminopyridin-3-yl)propanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2/c1-13-9(12)5-3-7-2-4-8(10)11-6-7/h2,4,6H,3,5H2,1H3,(H2,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTFGRXXCHIJMRQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCC1=CN=C(C=C1)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(3aR,4R,12R,12aR)-3a,4,12,12a-Tetrahydro-2,2-dimethyl-4,12-epoxy-5H,8H-1,3-dioxolo[4,5-e]pyrimido[2,1-b][1,3]oxazocin-8-one](/img/structure/B3180851.png)
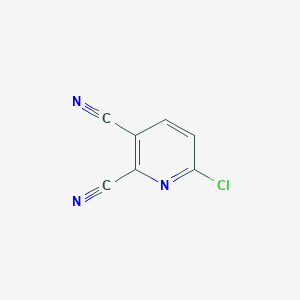

![6-(Hydroxymethyl)-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxane-2,3,5-triol](/img/structure/B3180896.png)
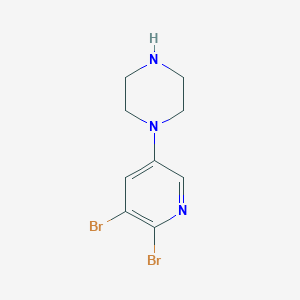

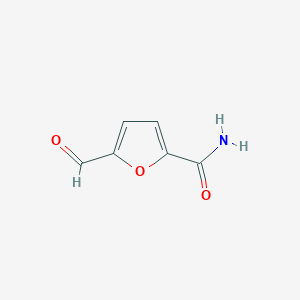

![Benzyl 3,7-diazabicyclo[4.1.0]heptane-3-carboxylate](/img/structure/B3180924.png)
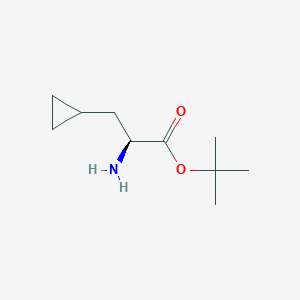
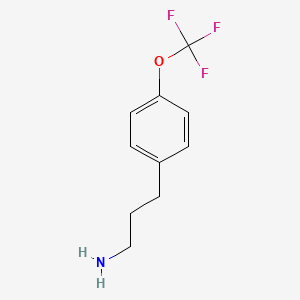

![5,6,11,12,17,18-Hexahydrotribenzo[a,e,i]cyclododecene](/img/structure/B3180950.png)
